niazirin niazirin Niazirin belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Niazirin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, niazirin is primarily located in the cytoplasm. Outside of the human body, niazirin can be found in brassicas. This makes niazirin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 122001-32-5
VCID: VC20838775
InChI: InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

niazirin

CAS No.: 122001-32-5

Cat. No.: VC20838775

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

niazirin - 122001-32-5

Specification

Description Niazirin belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Niazirin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, niazirin is primarily located in the cytoplasm. Outside of the human body, niazirin can be found in brassicas. This makes niazirin a potential biomarker for the consumption of this food product.
CAS No. 122001-32-5
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile
Standard InChI InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
Standard InChI Key OBJREHLZEIEGDU-CNJBRALLSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator